1,4-Bis(methoxydimethylsilyl)benzene CAS number 131182-68-8 properties
1,4-Bis(methoxydimethylsilyl)benzene CAS number 131182-68-8 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(methoxydimethylsilyl)benzene, with the CAS number 131182-68-8, is a versatile organosilicon compound that serves as a crucial building block in the synthesis of advanced materials. Its unique molecular architecture, featuring two methoxydimethylsilyl groups positioned opposite each other on a benzene ring, imparts a combination of thermal stability, chemical reactivity, and structural rigidity to the molecules and polymers derived from it. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 1,4-Bis(methoxydimethylsilyl)benzene, with a focus on its role in the development of high-performance polymers.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 131182-68-8 | [1] |
| Molecular Formula | C12H22O2Si2 | |
| Molecular Weight | 254.47 g/mol | |
| IUPAC Name | methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |
| Synonyms | 1,4-Phenylenebis(dimethylmethoxysilane), p-Bis(dimethylmethoxysilyl)benzene | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |
Synthesis of 1,4-Bis(methoxydimethylsilyl)benzene
The most common and well-established method for the synthesis of 1,4-Bis(methoxydimethylsilyl)benzene is through a Grignard reaction. This approach involves the formation of a di-Grignard reagent from a 1,4-dihalobenzene, which then reacts with a suitable silylating agent.
Grignard Reaction Workflow
Caption: Grignard synthesis of 1,4-Bis(methoxydimethylsilyl)benzene.
Experimental Protocol: Grignard Synthesis
The following is a generalized, step-by-step methodology for the synthesis of 1,4-Bis(methoxydimethylsilyl)benzene via a Grignard reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
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Preparation of the Grignard Reagent:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
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Add a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle heating.
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Once the reaction starts (indicated by a color change and gentle reflux), continue the addition of the 1,4-dibromobenzene solution at a rate that maintains a steady reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the di-Grignard reagent.
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Silylation Reaction:
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Cool the solution of the di-Grignard reagent in an ice bath.
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Slowly add methoxydimethylchlorosilane to the cooled Grignard reagent solution with vigorous stirring. This step is exothermic and should be carefully controlled to prevent side reactions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Workup and Purification:
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Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure.
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The crude product is then purified, typically by vacuum distillation, to yield pure 1,4-Bis(methoxydimethylsilyl)benzene.
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Reactivity and Applications
The core of 1,4-Bis(methoxydimethylsilyl)benzene's reactivity lies in the silicon-methoxy (Si-OMe) bonds. These bonds are susceptible to hydrolysis, which replaces the methoxy group with a hydroxyl group, forming a silanol. This hydrolysis is a critical first step in the primary application of this compound: the synthesis of silphenylene polymers.
Hydrolysis and Condensation
The hydrolysis of 1,4-Bis(methoxydimethylsilyl)benzene yields the key intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This reaction can be catalyzed by either acid or base. The resulting disilanol is a relatively stable compound but can undergo self-condensation to form siloxane bonds (-Si-O-Si-).
Caption: Hydrolysis and condensation pathway of 1,4-Bis(methoxydimethylsilyl)benzene.
Application in Silphenylene Polymers
1,4-Bis(methoxydimethylsilyl)benzene is a key monomer in the synthesis of polysilphenylene-siloxanes. These polymers incorporate a rigid phenylene group into the flexible siloxane backbone, resulting in materials with a unique combination of properties.
The polymerization process involves the initial hydrolysis of the methoxy groups to form the disilanol intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene. This diol then undergoes polycondensation, where silanol groups react with each other to form siloxane linkages, releasing water as a byproduct. This process leads to the formation of a high molecular weight polymer.
The resulting polysilphenylene-siloxanes exhibit:
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Enhanced Thermal Stability: The incorporation of the aromatic ring into the polymer backbone significantly increases the thermal stability compared to conventional polysiloxanes.
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Improved Mechanical Properties: The rigid phenylene units contribute to higher tensile strength and modulus.
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Chemical Resistance: Like other silicones, these polymers generally exhibit good resistance to a range of chemicals.
These properties make silphenylene polymers valuable in applications requiring high-performance materials, such as in the aerospace, electronics, and automotive industries. They are used as high-temperature elastomers, sealants, coatings, and in the fabrication of advanced composites. A related compound, 1,4-bis(dimethylsilyl)benzene, is also widely utilized in the synthesis of silicon-based materials and for surface modification to enhance hydrophobicity and chemical resistance.[3]
Safety and Handling
1,4-Bis(methoxydimethylsilyl)benzene is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert atmosphere to maintain its integrity.
Conclusion
1,4-Bis(methoxydimethylsilyl)benzene is a valuable and versatile monomer for the synthesis of advanced organosilicon materials. Its well-defined structure and the reactivity of its methoxysilyl groups allow for the controlled synthesis of high-performance polysilphenylene-siloxane polymers. The unique combination of thermal stability, mechanical strength, and chemical resistance offered by these polymers makes them highly sought after for demanding applications in a variety of industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working to develop the next generation of advanced materials.
References
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PubChem. 1,4-Bis(methoxydimethylsilyl)benzene. National Center for Biotechnology Information. [Link]
